"Methyl 5-amino-2-(piperidin-1-yl)benzoate chemical properties"
"Methyl 5-amino-2-(piperidin-1-yl)benzoate chemical properties"
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of Methyl 5-amino-2-(piperidin-1-yl)benzoate
Abstract: This technical guide provides a comprehensive overview of Methyl 5-amino-2-(piperidin-1-yl)benzoate, a substituted anthranilate derivative of interest in medicinal chemistry and synthetic research. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established chemical principles and data from closely related structural analogues to present a robust profile. It includes predicted physicochemical properties, a detailed proposed synthetic route with step-by-step protocols, and a thorough analysis of expected spectroscopic characteristics. Furthermore, this guide discusses the molecule's chemical reactivity, potential applications as a scaffold in drug discovery, and essential safety considerations, making it a valuable resource for researchers in organic synthesis and pharmaceutical development.
Introduction and Molecular Overview
Methyl 5-amino-2-(piperidin-1-yl)benzoate (C₁₃H₁₈N₂O₂) is a bifunctional organic molecule that incorporates three key pharmacophoric elements: a methyl anthranilate core, a primary aromatic amine, and a tertiary amine in the form of a piperidine ring. The ortho-disposition of the piperidine and methyl ester groups, combined with the para-relationship between the piperidine and the amino group, creates a unique electronic and steric environment.
The anthranilate framework is a privileged scaffold, serving as a crucial precursor for the synthesis of numerous heterocyclic systems, including quinazolinones and benzodiazepines[1]. The piperidine moiety is one of the most ubiquitous saturated heterocycles in approved pharmaceuticals, valued for its ability to improve physicochemical properties such as solubility and basicity, and to serve as a versatile linker or pharmacophore-bearing substituent[2]. The presence of a free aromatic amine offers a reactive handle for further derivatization, enabling its use as a building block for more complex molecular architectures through reactions like acylation, sulfonylation, or diazotization.
This guide provides a predictive yet scientifically grounded exploration of this compound to facilitate its synthesis and application in research settings.
Physicochemical and Computed Properties
Direct experimental data for Methyl 5-amino-2-(piperidin-1-yl)benzoate is not widely published. The following table summarizes its core identifiers and computed properties derived from trusted chemical databases and predictive modeling.
| Property | Value | Source |
| IUPAC Name | methyl 5-amino-2-piperidin-1-ylbenzoate | PubChem[3] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | PubChem[3] |
| Molecular Weight | 234.30 g/mol | Calculated |
| Monoisotopic Mass | 234.13683 Da | PubChem[3] |
| CAS Number | Not Assigned | - |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)N)N2CCCCC2 | PubChem[3] |
| InChIKey | GDVWBKZDTDVVAL-UHFFFAOYSA-N | PubChem[3] |
| Predicted XlogP | 2.1 | PubChem[3] |
| Predicted pKa (Strongest Basic) | 9.5 (Piperidine N) | Predicted |
| Predicted pKa (Weakest Basic) | 4.5 (Aniline N) | Predicted |
| Predicted Polar Surface Area | 61.5 Ų | Predicted |
| Appearance | Off-white to yellow solid | Inferred from analogues[4] |
Proposed Synthesis and Purification
A robust and logical synthetic pathway is proposed, proceeding from commercially available starting materials. The strategy centers on an initial Nucleophilic Aromatic Substitution (SₙAr) reaction, followed by a standard reduction of a nitro group. This approach is favored over a direct C-N cross-coupling to the aniline, which could suffer from competitive reactions at the two different nitrogen atoms.
Retrosynthetic Analysis
The proposed disconnection strategy is illustrated below, highlighting the key bond formations.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Workflow
The forward synthesis involves two primary steps: (1) SₙAr reaction of Methyl 2-fluoro-5-nitrobenzoate with piperidine, and (2) Catalytic hydrogenation of the resulting nitro-intermediate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - Methyl 5-amino-2-(piperidin-1-yl)benzoate (C13H18N2O2) [pubchemlite.lcsb.uni.lu]
- 4. CAS 18595-12-5: 5-AMINO-2-METHYL-BENZOIC ACID METHYL ESTER [cymitquimica.com]
